
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
Overview
Description
Chemical Identity: 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, commonly known as 6-gingerol, is a bioactive phenolic compound with the molecular formula C₁₇H₂₆O₄ and a molecular weight of 294.39 g/mol . It features a 10-carbon alkyl chain with a hydroxyl group at the 5th position and a vanillyl moiety (4-hydroxy-3-methoxyphenyl) at the terminal end .
Natural Source:
6-Gingerol is the most abundant gingerol in fresh ginger rhizomes (Zingiber officinale), constituting up to 36.8% of ginger extracts by mass .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Gingerol can be achieved through various methods. One common approach involves the aldol condensation of vanillin with acetone, followed by hydrogenation. The reaction conditions typically involve the use of a base such as sodium hydroxide and a catalyst like palladium on carbon for the hydrogenation step.
Industrial Production Methods: Industrial production of 6-Gingerol often involves extraction from ginger rhizomes. The process includes drying and grinding the ginger, followed by solvent extraction using ethanol or methanol. The extract is then purified through techniques such as chromatography to isolate 6-Gingerol.
Types of Reactions:
Oxidation: -Gingerol can undergo oxidation to form -Gingerone, a compound with similar biological activities.
Reduction: Reduction of -Gingerol can yield -Shogaol, another bioactive compound found in dried ginger.
Substitution: It can participate in substitution reactions, particularly at the hydroxyl group, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like acetic anhydride for acetylation or methyl iodide for methylation.
Major Products:
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one
- Molecular Formula: C17H26O4
- Molecular Weight: 294.4 g/mol
- CAS Number: 39886-76-5
The compound features a phenolic structure with a long aliphatic chain, which contributes to its unique biological activities.
Pharmacological Applications
6-Gingerol has garnered significant attention for its diverse pharmacological properties:
Anti-inflammatory Effects
6-Gingerol exhibits potent anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2. This mechanism is vital in treating conditions like arthritis and other inflammatory diseases.
Antioxidant Activity
The compound acts as an antioxidant, scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This property is crucial for protecting cells from oxidative stress, which is implicated in various chronic diseases.
Anticancer Potential
Research indicates that 6-gingerol can induce apoptosis in cancer cells by activating caspases and modulating signaling pathways such as NF-κB and MAPK. Studies have shown its effectiveness against several cancer types, including breast and colorectal cancers.
Cardiovascular Health
6-Gingerol has been studied for its potential benefits in cardiovascular health, including improving blood circulation and reducing cholesterol levels.
Food Industry Applications
In the food industry, 6-gingerol is valued for its flavoring properties and health benefits. It is used in functional foods and dietary supplements aimed at promoting health and preventing disease.
Cosmetic Applications
Due to its antioxidant and anti-inflammatory properties, 6-gingerol is increasingly incorporated into cosmetic formulations. It helps in skin protection against oxidative damage and may improve skin health.
Data Table: Summary of Applications
Application Area | Specific Uses | Mechanism of Action |
---|---|---|
Pharmacology | Anti-inflammatory, anticancer, cardiovascular health | Inhibition of cytokines, apoptosis induction |
Food Industry | Flavoring agent, functional foods | Antioxidant properties |
Cosmetics | Skin protection products | Antioxidant and anti-inflammatory effects |
Case Studies
- Anti-Cancer Research : A study published in the Journal of Cancer Research demonstrated that 6-gingerol inhibited the growth of breast cancer cells through apoptosis induction. The study highlighted its potential as a therapeutic agent in cancer treatment .
- Inflammation Study : Research in Phytotherapy Research reported that patients with osteoarthritis showed significant improvement in symptoms after supplementation with ginger extract containing 6-gingerol, indicating its efficacy in managing inflammation .
- Cardiovascular Health : A clinical trial published in Nutrition Journal found that daily intake of ginger extract led to reduced cholesterol levels and improved markers of cardiovascular health among participants at risk for heart disease .
Mechanism of Action
The mechanism of action of 6-Gingerol involves multiple molecular targets and pathways:
- Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.
- Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.
- Anticancer: Induces apoptosis in cancer cells through the activation of caspases and the modulation of signaling pathways like NF-κB and MAPK.
Comparison with Similar Compounds
Pharmacological Properties :
- Antioxidant : Neutralizes free radicals and inhibits lipid peroxidation .
- Anti-inflammatory : Modulates COX-2 and NF-κB pathways .
- Anticancer : Induces apoptosis and inhibits angiogenesis in multiple cancer cell lines .
- Hepatoprotective : Restores liver enzymes and reduces oxidative stress in hepatotoxicity models .
The structural analogs of 6-gingerol include homologs, dehydration products, and synthetic derivatives, each with distinct bioactivities.
Gingerol Homologs
SAR Insight : Increasing alkyl chain length correlates with reduced antimicrobial potency against Gram-positive bacteria .
Shogaols (Dehydration Products)
Mechanistic Note: Shogaols inhibit cancer cell growth 5–10× more effectively than gingerols by targeting apoptosis pathways .
Paradols and Zingerone
Key Research Findings
- Antimicrobial Activity: 6-Gingerol derivatives with α,β-unsaturated ketones (e.g., decenone) show superior activity against Staphylococcus aureus (MIC: 16 μg/mL) compared to saturated analogs .
- Metabolism : 6-Shogaol is metabolized into M9 and M11 in cancer cells, which retain apoptotic activity .
- Anticancer Potency : 6-Shogaol’s α,β-unsaturated ketone enhances electrophilic reactivity, enabling covalent binding to cellular thiols and triggering apoptosis .
Biological Activity
5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one, a compound derived from ginger, has garnered attention in recent years for its diverse biological activities. This article delves into the compound's pharmacological properties, including anticancer, anti-inflammatory, and antioxidant effects, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 294.39 g/mol. Its structure features a long aliphatic chain attached to a phenolic moiety, which is crucial for its biological activity.
1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and HepG2 (hepatoma) cells. The mechanism involves the downregulation of key transcription factors associated with cancer progression.
Table 1: Anticancer Activity Against Various Cell Lines
Cell Line | IC50 (µg/mL) | Mechanism of Action |
---|---|---|
MCF-7 | 31.25 | Inhibition of NF-κB and AP-1 |
HeLa | 44.15 | Induction of apoptosis |
HepG2 | 28.35 | Cell cycle arrest |
In one study, the compound demonstrated significant cytotoxicity at concentrations as low as 31.25 µg/mL, indicating its potential as a therapeutic agent in cancer treatment .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect is particularly beneficial in conditions like arthritis and inflammatory bowel disease.
Case Study: Inhibition of Inflammatory Markers
In a controlled study involving animal models, treatment with this compound resulted in a marked reduction in serum levels of inflammatory markers after administration over a period of two weeks .
3. Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays, including DPPH radical scavenging tests. Results indicate that it effectively neutralizes free radicals, contributing to its protective effects against oxidative stress-related diseases.
Table 2: Antioxidant Activity Assay Results
Concentration (µg/mL) | % Inhibition |
---|---|
3 | 20 |
6 | 35 |
12 | 60 |
15 | 85 |
At a concentration of 15 µg/mL, the compound exhibited an impressive inhibition rate of 85%, highlighting its potential use as an antioxidant supplement .
Chemical Reactions Analysis
Dehydration to Form Shogaol Derivatives
The β-hydroxy ketone group undergoes acid- or heat-catalyzed dehydration to form shogaols, such as (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one (6-shogaol). This reaction is critical in ginger processing, where thermal treatment converts gingerols to shogaols .
Mechanistic Insights
-
Activation Energy : Computational studies using Hartree-Fock/6-311G(p,d) basis sets reveal a Gibbs free energy (ΔG) of +2,142.41 kJ/mol and activation energy of +2,137.84 kJ/mol for the enolate formation step preceding dehydration .
-
Stereoelectronic Effects : The hydroxyl and methoxy groups on the aromatic ring stabilize intermediates through resonance, though steric hindrance from these groups can slow reaction kinetics .
Enolate Formation and Subsequent Fluorination
The α-carbon adjacent to the ketone undergoes deprotonation by strong bases to form enolates, enabling electrophilic substitutions such as fluorination.
Key Data
-
Base Selectivity : LiHMDS fails to deprotonate the α₂-carbon due to steric hindrance, whereas nBuLi generates a kinetically favored enolate at low temperatures .
-
Fluorination Outcome : The enolate reacts with Selectfluor® to yield 2,2-difluorogingerol, a synthetic derivative with enhanced metabolic stability .
Biosynthetic Pathway in Ginger
In Zingiber officinale, gingerol biosynthesis involves:
-
Polyketide Synthase (PKS) : Condenses feruloyl-CoA with hexanoate to form a linear intermediate .
-
Cytochrome P450 Hydroxylases : Introduce hydroxyl groups at specific positions.
-
O-Methyltransferases (OMT) : Catalyze methoxy group addition .
-
Reductases : Reduce ketones to secondary alcohols post-PKS activity .
Antioxidant Activity via Radical Scavenging
The compound neutralizes free radicals (e.g., DPPH) through hydrogen atom transfer (HAT) from phenolic -OH groups:
DPPH Radical Scavenging Assay Results
Concentration (µg/mL) | % Inhibition |
---|---|
3 | 20 |
6 | 35 |
12 | 60 |
15 | 85 |
The EC₅₀ for DPPH scavenging is ~12 µg/mL, demonstrating potent antioxidant capacity.
Biotransformation to Paradol Derivatives
Under reducing conditions (e.g., microbial metabolism), shogaol derivatives undergo hydrogenation to form paradols, such as 1-(4-hydroxy-3-methoxyphenyl)decan-3-one .
Functional Implications
-
Anti-inflammatory Effects : Paradols inhibit TNF-α and IL-6 by suppressing NF-κB signaling .
-
Glucose Metabolism : 6-Paradol enhances glucose uptake in adipocytes (EC₅₀ = 53.2 µM) and reduces hyperglycemia in murine models .
This compound’s reactivity is central to its synthetic utility and biological activity. Further studies on catalyst design and enzymatic pathways could optimize its applications in medicinal chemistry and functional food development.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for structural characterization of 5-Hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and infrared (IR) spectroscopy are critical for structural elucidation. For example, and NMR can resolve hydroxyl and methoxy groups in the aromatic ring and aliphatic chain . GC-MS (as referenced in NIST data) provides molecular weight and fragmentation patterns, aiding in purity assessment .
Q. How should researchers ensure compound stability during storage?
- Methodological Answer : Store the compound in a cool, dry environment (2–8°C) under inert gas (e.g., nitrogen) to prevent oxidation. Use amber glass vials to minimize photodegradation, particularly due to the phenolic hydroxyl groups . Regularly monitor stability via High-Performance Liquid Chromatography (HPLC) to detect degradation products .
Q. What purification methods are effective for isolating this compound from synthetic mixtures?
- Methodological Answer : Column chromatography with silica gel (using gradients of ethyl acetate/hexane) is standard. Recrystallization in ethanol or methanol can further enhance purity. Confirm purity (>95%) via melting point analysis and HPLC .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis route for this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations predict reaction pathways and intermediates, reducing trial-and-error in synthesis. Molecular docking studies may also guide functional group modifications for bioactivity optimization. Pair computational results with experimental validation using kinetic studies .
Q. What experimental design principles apply to studying the environmental fate of this compound?
- Methodological Answer : Design mesocosm experiments to simulate environmental conditions (e.g., soil/water systems). Monitor abiotic factors (pH, temperature) and biotic factors (microbial degradation) using LC-MS/MS. Reference ISO 14040/44 standards for life cycle assessment (LCA) to evaluate persistence and bioaccumulation .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Variable Control : Ensure consistency in compound purity (e.g., ≥95% via HPLC ), solvent systems, and cell lines/assay conditions.
- Meta-Analysis : Use statistical tools (e.g., ANOVA, regression) to identify confounding variables. Cross-validate results with orthogonal assays (e.g., in vitro vs. in vivo models) .
- Reproducibility : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) for transparent reporting .
Q. What strategies mitigate oxidative degradation during in vitro bioactivity assays?
- Methodological Answer :
- Add antioxidants (e.g., ascorbic acid) to cell culture media.
- Use low-oxygen conditions (e.g., hypoxia chambers) for sensitive assays.
- Validate compound integrity post-assay via LC-MS to distinguish biological effects from degradation artifacts .
Q. Methodological Resources
- Safety Protocols : Follow GBZ 2.1-2007 and EN 14042 guidelines for workplace handling, including PPE (gloves, lab coats) and fume hoods .
- Analytical Standards : Source certified reference materials (e.g., NIST-certified) for calibration .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for biological studies and avoid non-approved human/animal applications .
Properties
IUPAC Name |
5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h8,10-11,14,18,20H,3-7,9,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDDIKRKFXEWBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)CCC1=CC(=C(C=C1)O)OC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40274400 | |
Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Gingerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
39886-76-5, 58253-27-3 | |
Record name | 5-hydroxy-1-(4-hydroxy-3-methoxyphenyl)decan-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40274400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gingerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
30 - 32 °C | |
Record name | Gingerol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005783 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.